molecular formula C19H22N2O5 B4576218 4-(4-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide

4-(4-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide

Cat. No.: B4576218
M. Wt: 358.4 g/mol
InChI Key: JFTBXMVTDQJKHS-UHFFFAOYSA-N
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Description

4-(4-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Scientific Research Applications

4-(4-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 4-(4-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethylphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-ethylphenoxybutanoic acid: This involves the reaction of 4-ethylphenol with butanoic acid in the presence of a dehydrating agent like thionyl chloride.

    Nitration of 2-methoxyaniline: This step involves the nitration of 2-methoxyaniline using a mixture of nitric acid and sulfuric acid to produce 2-methoxy-5-nitroaniline.

    Amidation reaction: Finally, the 4-ethylphenoxybutanoic acid is reacted with 2-methoxy-5-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Chemical Reactions Analysis

4-(4-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

4-(4-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide can be compared with similar compounds such as:

    4-(4-ethylphenoxy)-N-(2-methoxyphenyl)butanamide: This compound lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-(4-ethylphenoxy)-N-(2-nitrophenyl)butanamide: This compound lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    4-(4-methylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide: This compound has a methyl group instead of an ethyl group, which may influence its steric properties and reactivity.

Each of these similar compounds has unique structural features that can lead to differences in their chemical and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-(4-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-3-14-6-9-16(10-7-14)26-12-4-5-19(22)20-17-13-15(21(23)24)8-11-18(17)25-2/h6-11,13H,3-5,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTBXMVTDQJKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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